molecular formula C10H11FO3 B2927822 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone CAS No. 142265-69-8

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B2927822
CAS No.: 142265-69-8
M. Wt: 198.193
InChI Key: JRWQSKXAEUPVNJ-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 100-101°C . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Photochemical Study on a Lignin Model Dimer

A study explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, highlighting its transformation into several compounds upon photochemical reaction. This research provides insights into the behavior of similar compounds in different states and their potential applications in understanding lignin photodegradation mechanisms (Castellan et al., 1990).

Microwave-Assisted Fluorination Technique

An improved microwave-assisted fluorination technique for 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones was developed, showcasing a method that reduces reaction time and reagent consumption. This technique has implications for the synthesis of fluorinated organic compounds, which are essential in various chemical industries (Thvedt et al., 2009).

Investigation of Photophysical Properties

The photophysical properties of a synthesized compound, aimed at understanding intramolecular charge transfer and fluorescence quantum yield, were investigated. This study sheds light on the compound's potential applications in developing new materials for optoelectronic devices (Asiri et al., 2017).

Synthesis and Biological Evaluation

A series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research contributes to the development of new therapeutic agents based on the modification of 1-arylethanone derivatives (Bandgar et al., 2009).

Development of Fluorinated Fluorophores

A method was presented for the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones, aiming to enhance photostability and spectroscopic properties of fluorophores. This approach facilitates access to a wide variety of novel fluorinated compounds for applications in fluorescence-based technologies (Woydziak et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, P338 .

Properties

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQSKXAEUPVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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